molecular formula C4H12ClN5 B000491 Metformin hydrochloride CAS No. 1115-70-4

Metformin hydrochloride

Cat. No.: B000491
CAS No.: 1115-70-4
M. Wt: 165.62 g/mol
InChI Key: OETHQSJEHLVLGH-UHFFFAOYSA-N
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Scientific Research Applications

Eflornithine hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The safety profile for metformin is quite good. Side effects include nausea, stomach upset, or diarrhea; these tend to be mild . More serious side effects are rare. They include severe allergic reactions and a condition called lactic acidosis, a buildup of lactic acid in the bloodstream .

Future Directions

Metformin has been used clinically for more than 60 years and its miraculous effects beyond the clinic have been discovered and discussed . In addition to the clinically approved hypoglycemic effect, it also has a positive metabolic regulation effect on the human body that cannot be ignored . The preventive effects of metformin in addition to treating diabetes are also beginning to be recommended in some guidelines .

Mechanism of Action

Target of Action

Metformin hydrochloride, a biguanide antihyperglycemic agent, primarily targets the liver, where it inhibits hepatic gluconeogenesis . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . The primary molecular targets of metformin are the adenosine monophosphate (AMP)-activated kinase (AMPK) pathway and mitochondrial metabolism .

Mode of Action

Metformin interacts with its targets primarily by decreasing hepatic glucose production and intestinal absorption of glucose . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . Metformin’s interaction with its targets leads to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .

Biochemical Pathways

Metformin affects multiple biochemical pathways. It activates the AMPK pathway and modulates mitochondrial metabolism, which are considered the two primary mechanisms underlying its diverse beneficial effects . Metformin also affects other metabolic effects, such as immune modulation, suppression of proinflammatory responses, inhibition of oxidative stress, and attenuation of mTOR-mediated cell hypertrophy .

Pharmacokinetics

This compound is eliminated as unchanged drug in the urine . It is absorbed through the upper small intestine, is concentrated in enterocytes and hepatocytes, circulates essentially unbound, and is eliminated, unchanged, by the kidneys .

Result of Action

The molecular and cellular effects of metformin’s action primarily involve lowering both basal and postprandial plasma glucose . It also exerts beneficial effects in other diseases and conditions, including cardiovascular disorders, cancer, and aging . At the cellular level, metformin alters the cellular redox balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high humidity can cause changes in the physical and chemical properties of this compound tablets, leading to a less effective drug . Moreover, this compound is slowly degraded in the environment and has low potential for bioaccumulation . Its photolysis is influenced by environmental factors such as pH, K+, NO3−, Cl−, HCO3−, and fulvic acid .

Biochemical Analysis

Biochemical Properties

Metformin hydrochloride is a biguanide antihyperglycemic agent that interacts with various enzymes and proteins. It suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats . Metformin increases the sensitivity of peripheral receptors to insulin and the utilization of glucose by cells . It stimulates glycogen synthesis, delays absorption of glucose in the intestines, and reduces triglyceride levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by decreasing glucose production in the liver, increasing the insulin sensitivity of body tissues, and increasing GDF15 secretion, which reduces appetite and caloric intake . It also inhibits hepatic gluconeogenesis, a process that produces glucose in the liver .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound inhibits complex I, leading to AMPK activation . It also alters cellular redox balance, supporting a redox-dependent mechanism of metformin action .

Temporal Effects in Laboratory Settings

Over time, this compound shows changes in its effects in laboratory settings. It is stable and does not bind to plasma proteins . It is excreted unchanged in the urine

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to suppress the level of inflammation and degree of pulmonary fibrosis in the lung tissue of the PF animal model

Metabolic Pathways

This compound is involved in several metabolic pathways. It suppresses hepatic gluconeogenesis, a key metabolic pathway . It also affects the AMP-activated protein kinase (AMPK) pathway and modulates mitochondrial metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed mainly in the small intestine, with a bioavailability of 55 ± 16% . The drug is eliminated unchanged by the kidney, with an average half-life of 5 hours in individuals with normal renal function .

Subcellular Localization

Current research suggests that this compound may affect multiple cellular processes, indicating that it may be localized to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step process involving the reaction of ornithine with difluoromethylornithine. The synthetic route typically involves the use of reagents such as methanol and glacial acetic acid in a reversed-phase high-performance liquid chromatography (RP-HPLC) setup .

Industrial Production Methods: Industrial production of eflornithine hydrochloride involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include bromocresol green, bromophenol blue, methyl orange, and bromothymol blue. The reactions are typically carried out in buffered solutions of varying pH levels .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ion-pair complexes can be formed when eflornithine hydrochloride reacts with certain dyes .

Comparison with Similar Compounds

  • Ethinyl Estradiol/Norethindrone
  • Ethinyl Estradiol/Drospirenone
  • Aldactone
  • Proscar

Comparison: Eflornithine hydrochloride is unique in its mechanism of action as an irreversible inhibitor of ornithine decarboxylase. Unlike other compounds that may target different pathways or have different therapeutic uses, eflornithine hydrochloride specifically inhibits polyamine biosynthesis, making it effective for conditions like African trypanosomiasis and hirsutism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Metformin hydrochloride involves the reaction between two starting materials, dimethylamine hydrochloride and 2-cyanoguanidine. The reaction results in the formation of Metformin base, which is then converted to Metformin hydrochloride through a reaction with hydrochloric acid.", "Starting Materials": ["Dimethylamine hydrochloride", "2-cyanoguanidine"], "Reaction": [ "Step 1: Dimethylamine hydrochloride is reacted with 2-cyanoguanidine in the presence of a solvent such as water or ethanol.", "Step 2: The reaction mixture is heated to a temperature of around 80-100°C for several hours.", "Step 3: The resulting Metformin base is then filtered and washed with water to remove any impurities.", "Step 4: Metformin base is reacted with hydrochloric acid to form Metformin hydrochloride.", "Step 5: The resulting Metformin hydrochloride is then purified through recrystallization or other suitable methods.", "Step 6: The final product is obtained in the form of white crystalline powder." ] }

CAS No.

1115-70-4

Molecular Formula

C4H12ClN5

Molecular Weight

165.62 g/mol

IUPAC Name

2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride

InChI

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H

InChI Key

OETHQSJEHLVLGH-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C(=N/C(=N)N)/N.Cl

SMILES

CN(C)C(=N)N=C(N)N.Cl

Canonical SMILES

CN(C)C(=NC(=N)N)N.Cl

boiling_point

224.1ºC at 760 mmHg

melting_point

223-226 °C
223 - 226 °C

1115-70-4
15537-72-1

physical_description

Solid

Pictograms

Irritant

Related CAS

1674364-49-8

shelf_life

Stable under recommended storage conditions. /Metformin hydrochloride/

solubility

Freely soluble

Synonyms

Dimethylbiguanidine
Dimethylguanylguanidine
Glucophage
HCl, Metformin
Hydrochloride, Metformin
Metformin
Metformin HCl
Metformin Hydrochloride

vapor_pressure

7.58X10-5 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of metformin free base was dissolved in 30 Ml of acetone, and then 280 Ml of concentrated hydrochloric acid was added, and stirred for 2 hours at room temperature. The resulting crystal was filtered and washed with acetone, and then dried with heated air at 70° C. to obtain 490 mg of metformin hydrochloride (yield: 76.4%).
Quantity
500 mg
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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